molecular formula C18H13FN4O3S B2659435 N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893999-07-0

N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Katalognummer B2659435
CAS-Nummer: 893999-07-0
Molekulargewicht: 384.39
InChI-Schlüssel: CVAUZYLCDHFLGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, also known as FNPA, is a novel compound that has gained significant attention in the scientific community. FNPA is a small molecule that has shown promising results in various preclinical studies. This compound belongs to the class of sulfanylacetamide derivatives and has shown potential in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors

Research has explored derivatives of compounds related to "N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide" as potent and selective inhibitors of kidney-type glutaminase (GLS), highlighting their therapeutic potential in cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated, revealing opportunities to improve aqueous solubility and potency against human lymphoma B cells and in mouse xenograft models (Shukla et al., 2012).

Metabolic Studies

Metabolism studies, including the detection of new metabolites in human liver microsomes and urine of prostate cancer patients, have utilized structurally similar compounds to investigate the pathways and potential toxic metabolites associated with drug treatments, thereby contributing to safer drug development and understanding of drug-induced hepatotoxicity (Goda et al., 2006).

Anticancer Activity

Compounds structurally related to "N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide" have been synthesized and evaluated for their anticancer activities, including in vitro anti-oxidant activity and molecular docking studies. These compounds show promise as potential anticancer agents, indicating a route for the development of new therapeutic agents (Mehvish & Kumar, 2022).

Hydrolysis and Chemical Stability

Kinetic investigations into the hydrolysis of related aryl(fluoro)(phenyl)-λ6-sulfanenitriles have provided insights into the reaction mechanisms and stability of such compounds in various solvents, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Dong et al., 2001).

Drug Development and Evaluation

Studies on the synthesis and biological evaluation of compounds with similar structures have been conducted to identify new therapeutic agents, such as for the treatment of neurodegenerative disorders and tuberculosis. These studies contribute to the discovery of novel drugs with improved efficacy and safety profiles (Ang et al., 2012; Hudkins et al., 2011).

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-13-4-2-5-14(10-13)20-17(24)11-27-18-8-7-16(21-22-18)12-3-1-6-15(9-12)23(25)26/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAUZYLCDHFLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.